molecular formula C18H24N6O6S4 B7809020 diazanium;(2Z)-3-ethyl-2-[(Z)-(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate

diazanium;(2Z)-3-ethyl-2-[(Z)-(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate

Cat. No.: B7809020
M. Wt: 548.7 g/mol
InChI Key: OHDRQQURAXLVGJ-AXMZSLBLSA-N
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Description

6-Benzothiazolinesulfonic acid, 2,2’-azinobis(3-ethyl-, ammonium salt (1:2) is a water-soluble chemical compound widely used as a chromogenic substrate in various biochemical assays. It is particularly known for its application in enzyme-linked immunosorbent assays (ELISA) where it reacts with peroxidase enzymes to produce a green-colored end product that can be measured spectrophotometrically .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzothiazolinesulfonic acid, 2,2’-azinobis(3-ethyl-, ammonium salt (1:2) involves a multi-step process. Initially, benzothiazoline undergoes a nucleophilic substitution reaction with trimethylamine to form a benzothiazoline salt. This intermediate is then reacted with 3-ethylbromobenzene under alkaline conditions to yield the final product[2][2].

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified through crystallization and filtration processes to meet industrial standards[2][2].

Chemical Reactions Analysis

Types of Reactions

6-Benzothiazolinesulfonic acid, 2,2’-azinobis(3-ethyl-, ammonium salt (1:2) primarily undergoes oxidation reactions. It is commonly used as a substrate for peroxidase enzymes, where it reacts with hydrogen peroxide to form a green-colored product .

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is the most common reagent used in the oxidation reactions involving this compound.

    Substitution: The initial synthesis involves nucleophilic substitution reactions with reagents like trimethylamine and 3-ethylbromobenzene[][2].

Major Products

The major product formed from the oxidation reaction is a green-colored compound that can be measured spectrophotometrically at 405 nm .

Scientific Research Applications

Mechanism of Action

The compound acts as a substrate for peroxidase enzymes. In the presence of hydrogen peroxide, the peroxidase catalyzes the oxidation of 6-Benzothiazolinesulfonic acid, 2,2’-azinobis(3-ethyl-, ammonium salt (1:2), resulting in the formation of a green-colored product. This reaction can be stopped using sodium dodecyl sulfate (SDS), and the product can be measured spectrophotometrically .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzothiazolinesulfonic acid, 2,2’-azinobis(3-ethyl-, ammonium salt (1:2) is unique due to its high solubility in water and its ability to produce a distinct green-colored product upon oxidation. This makes it particularly useful in ELISA procedures and other biochemical assays where colorimetric detection is required .

Properties

IUPAC Name

diazanium;(2Z)-3-ethyl-2-[(Z)-(3-ethyl-6-sulfonato-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6S4.2H3N/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18;;/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28);2*1H3/b19-17-,20-18-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDRQQURAXLVGJ-AXMZSLBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)[O-])CC.[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1/C(=N/N=C/2\SC3=C(N2CC)C=CC(=C3)S(=O)(=O)[O-])/SC4=C1C=CC(=C4)S(=O)(=O)[O-].[NH4+].[NH4+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28752-68-3 (Parent)
Record name ABTS diammonium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030931670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30931-67-0
Record name ABTS diammonium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030931670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diammonium 2,2'-azinobis[3-ethyl-2,3-dihydrobenzothiazole-6-sulphonate]
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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